

Forchlorfenuron as a synthetic cytokinin in agriculture

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Compound of Interest

Compound Name: Forchlorfenuron

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An In-depth Technical Guide to **Forchlorfenuron** as a Synthetic Cytokinin in Agriculture

Introduction

Forchlorfenuron (CPPU), with the chemical formula $C_{12}H_{10}ClN_3O$, is a synthetic plant growth regulator belonging to the phenylurea class of compounds.[1] It functions as a potent cytokinin, a class of plant hormones that primarily promotes cell division (cytokinesis).[2][3] Widely adopted in commercial horticulture, **forchlorfenuron** is used to enhance the size, quality, and yield of various fruit and vegetable crops.[1][4] Unlike naturally occurring cytokinins, it exhibits prolonged activity, making it highly effective at lower concentrations.[1] This guide provides a comprehensive technical overview of **forchlorfenuron**, including its mechanism of action, agricultural applications, experimental protocols for its analysis, and a summary of its toxicological profile, intended for researchers, scientists, and professionals in agricultural and drug development fields.

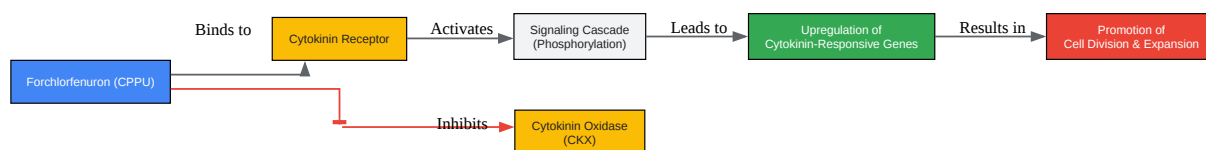
Chemical Structure: N-(2-Chloro-4-pyridinyl)-N'-phenylurea[5]

Mechanism of Action

Forchlorfenuron's primary mode of action is mimicking natural cytokinins, thereby stimulating cell division and differentiation in plants.[1][3] Its molecular structure allows it to bind to cytokinin receptors, initiating a signaling cascade that leads to the promotion of mitotic cell division and expansion.[3]

Key mechanistic aspects include:

- **Promotion of Cell Division:** **Forchlorfenuron** stimulates DNA and RNA synthesis, which are prerequisites for cell division.[1][2] This leads to an increase in the number of cells in developing fruits, which is a primary factor in the final fruit size.[2]
- **Inhibition of Cytokinin Oxidase:** It has been shown to increase plant growth by inhibiting cytokinin oxidase, an enzyme responsible for the degradation of cytokinins.[6] This action increases the endogenous levels of active cytokinins, prolonging their growth-promoting effects.
- **Synergy with Auxins:** **Forchlorfenuron** acts synergistically with natural auxins to promote both cell division and lateral growth, contributing to improved fruit shape and overall plant development.[6][7]
- **Gene Regulation:** Application of **forchlorfenuron** upregulates the expression of cytokinin-responsive genes, confirming its action through the canonical cytokinin signaling pathway.[8] This genetic activation is a key step that translates the hormonal signal into physiological changes, such as fruit set and development.[8]



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Caption: Forchlorfenuron's mechanism of action.

Agricultural Applications and Efficacy

Forchlorfenuron is applied to a wide range of crops to improve yield and quality attributes. It is particularly effective on fruits such as grapes, kiwifruit, melons, cucumbers, and figs.[1][8][9]

Application is typically performed via foliar spray or direct dipping of fruit clusters during early stages of fruit development to maximize its effect on cell division.[1]

Key Benefits:

- **Increased Fruit Size and Yield:** The most prominent effect is the significant enlargement of fruit, leading to increased total yield and commercial value.[1][9]
- **Improved Fruit Quality and Uniformity:** It helps produce fruit of consistent size and shape.[1] It can also enhance flesh firmness and water content, which contributes to better texture and freshness.[8]
- **Delayed Senescence:** By inhibiting chlorophyll breakdown and regulating cellular metabolism, **forchlorfenuron** can delay the aging process in leaves and fruit, extending shelf life.[1][2]
- **Enhanced Fruit Set:** It can improve fruit set, especially under suboptimal pollination conditions, and can induce parthenocarpic (seedless) fruit formation in crops like cucumber. [8][9]

Data on Application Rates and Efficacy

The following tables summarize quantitative data from various studies on the application and effects of **forchlorfenuron**.

Table 1: Recommended Application Rates and Timing

Crop	Application Rate	Application Method & Timing	Reference
Grapes	15 mg/L (ppm)	Spraying bunches when berries are 5-6 mm in diameter.	
Grapes (for size)	8-10 g a.i. per acre	Spray application; higher rates maximize size but may delay harvest.	[2]
Kiwifruit	2-8 g a.i. per acre	Spray application.	[2]
Kiwifruit	2.3, 3.0, and 4.6 ppm	Two or three applications post-bloom.	[10]
Fig (late season)	40.0 µM	Three foliar sprays.	[9]
Cucumber	Not specified	Applied to female flowers 1 day before or on the day of anthesis.	[8]
Rice (transplanted)	3640 g/ha	Foliar spray at panicle initiation stage.	[11]

| Glycyrrhiza uralensis | 10 mg/L (ppm) | Foliar application. |[12] |

Table 2: Effects of **Forchlorfenuron** on Crop Yield and Quality Parameters

Crop	Treatment	Observed Effect	Quantitative Change	Reference
Fig (late season)	40 µM (3 sprays)	Increased fruit number and weight.	Fruit number/branch: +125-129%Fruit weight: +53-55%	[9]
Verdejo Grapes	15 mg/L spray	Increased total soluble solids (TSS) and polyphenols.	TSS: +15.4%Total Polyphenols: +7%	
Rice	3640 g/ha	Increased grain and straw yield.	Grain yield: 4745 kg/ha Straw yield: 7290 kg/ha	[11]
Glycyrrhiza uralensis	10 mg/L	Increased root biomass and active compounds.	Root biomass: +46%Glycyrrhizic acid: +92%Liquiritin: +98.7%	[12]
Kiwifruit	4.6 ppm (2 applications)	Significantly increased fruit weight and firmness.	Data varies by crop load and year.	[10]

| Cucumber | N/A | Induced parthenocarpic fruit set; increased water content. | Transverse diameter and weight greater than pollinated fruit. |[8] |

Experimental Protocols

Accurate analysis of **forchlorfenuron** residues in agricultural products is critical for ensuring food safety and regulatory compliance. Several analytical methods have been developed for its detection and quantification.

Residue Analysis in Plant Tissues

A common and effective approach for residue analysis is using Liquid Chromatography (LC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.^[5] Sample preparation is a crucial step to remove matrix interferences.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely recommended for its simplicity, speed, and low solvent consumption.^{[5][13]}

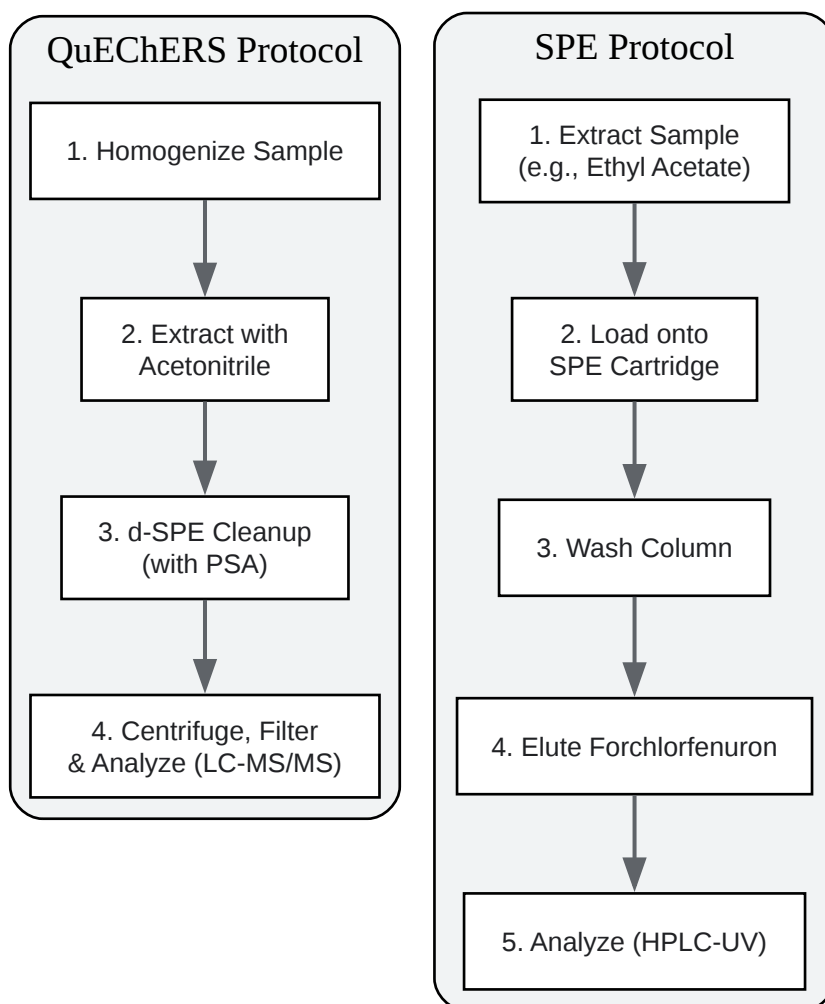
- Homogenization: A representative sample (e.g., 5-15 g of fruit tissue) is homogenized.^{[14][15]}
- Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (e.g., 30 mL).^{[15][16]} Sodium chloride (e.g., 1 g) is often added to induce phase separation.^[16] The mixture is vortexed vigorously (e.g., for 5-30 minutes).^[16]
- Centrifugation: The sample is centrifuged at high speed (e.g., 5,000 g for 5 minutes) to separate the organic layer from the solid and aqueous phases.^[16]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a d-SPE tube containing a primary-secondary amine (PSA) sorbent to remove interfering matrix components like organic acids and sugars.
- Final Preparation and Analysis: The cleaned extract is centrifuged one final time. The supernatant is collected, filtered through a 0.22- μ m filter, and injected into an HPLC-UV or LC-MS/MS system for analysis.^[16]

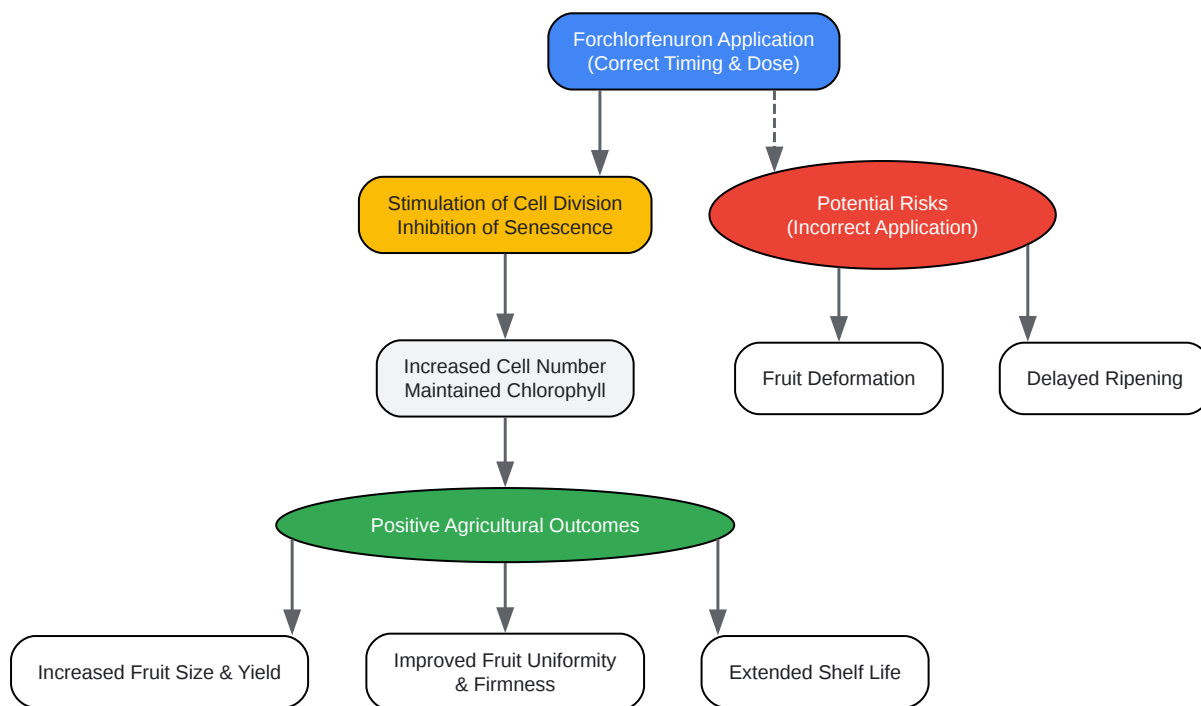
Protocol 2: Solid-Phase Extraction (SPE) Method

SPE is a more traditional but highly effective cleanup method.^[15]

- Extraction: The sample is extracted with a solvent such as ethyl acetate.^[15]
- Column Conditioning: An SPE cartridge (e.g., ENVI-18) is conditioned according to the manufacturer's instructions.

- Loading: The sample extract is loaded onto the conditioned SPE column.
- Washing: The column is washed with a weak solvent to remove interfering compounds while retaining the analyte.
- Elution: **Forchlorfenuron** is eluted from the column using a stronger solvent (e.g., methanol-water mixture).[15]
- Analysis: The eluate is collected and analyzed by HPLC-UV or LC-MS/MS.





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